molecular formula C20H21N5O4S B287611 ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B287611
M. Wt: 427.5 g/mol
InChI Key: SEQMVNMNISDDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, also known as E7080, is a small molecule inhibitor of multiple receptor tyrosine kinases. It was first synthesized in 2008 and has since been studied extensively for its potential use in cancer treatment.

Mechanism of Action

Ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate works by binding to the ATP-binding site of receptor tyrosine kinases, preventing them from phosphorylating downstream signaling molecules. This leads to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects:
ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of endothelial cells, which are involved in angiogenesis. It can also induce apoptosis, or programmed cell death, in tumor cells. In addition, ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been shown to inhibit the growth and spread of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is its specificity for receptor tyrosine kinases involved in angiogenesis. This makes it a promising candidate for cancer treatment, as it can target the blood vessels that supply nutrients to tumors. However, one limitation of ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is its potential for off-target effects. It may also inhibit receptor tyrosine kinases that are not involved in angiogenesis, leading to unwanted side effects.

Future Directions

There are several future directions for research on ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effectiveness in different types of cancer, as well as in different stages of cancer. Additionally, further research is needed to determine the optimal dosage and treatment regimen for ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate.

Synthesis Methods

The synthesis of ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate involves several steps, including the reaction of 4-chloro-2-methylthiopyrimidine with 4-aminophenol to form 6-chloro-4-(4-aminophenoxy)-2-methylthiopyrimidine. This compound is then reacted with 4-bromo-2-fluoroacetophenone to form 6-(4-bromo-2-fluorophenyl)-4-(4-aminophenoxy)-2-methylthiopyrimidine. The final step involves the reaction of this compound with ethyl 5-methyl-1H-pyrazole-4-carboxylate to form ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting these receptors, ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate can prevent the growth and spread of tumors.

properties

Product Name

ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 1-[6-(4-acetamidophenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C20H21N5O4S/c1-5-28-19(27)16-11-21-25(12(16)2)17-10-18(24-20(23-17)30-4)29-15-8-6-14(7-9-15)22-13(3)26/h6-11H,5H2,1-4H3,(H,22,26)

InChI Key

SEQMVNMNISDDKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)NC(=O)C)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.